

# A Technical Guide to the Physical Properties of 3-Cyanooxetane

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## Compound of Interest

Compound Name: Oxetane-3-carbonitrile

Cat. No.: B1375781

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## Foreword: Navigating the Landscape of a Novel Building Block

In the dynamic arena of drug discovery and materials science, the exploration of novel molecular scaffolds is paramount to innovation. The oxetane ring, a four-membered cyclic ether, has garnered significant attention for its unique ability to modulate physicochemical properties such as solubility, metabolic stability, and lipophilicity.<sup>[1][2]</sup> This guide focuses on a specific, yet underexplored derivative: 3-cyanooxetane. Due to its nascent status in the chemical literature, a comprehensive compilation of its physical properties is not readily available. This document, therefore, serves as a technical guide, amalgamating known data from related structures with robust computational predictions to provide researchers, scientists, and drug development professionals with a foundational understanding of this promising molecule. The protocols and methodologies detailed herein are designed to be self-validating, providing a clear pathway for the empirical determination of these properties.

## Molecular Structure and Synthesis

The foundational step in characterizing any compound is understanding its structure and a reliable method for its synthesis.

## Predicted Molecular Properties

The molecular formula of 3-cyanooxetane is  $C_4H_5NO$ , with a predicted monoisotopic mass of 83.0371 g/mol. The presence of the strained oxetane ring and the polar nitrile group are

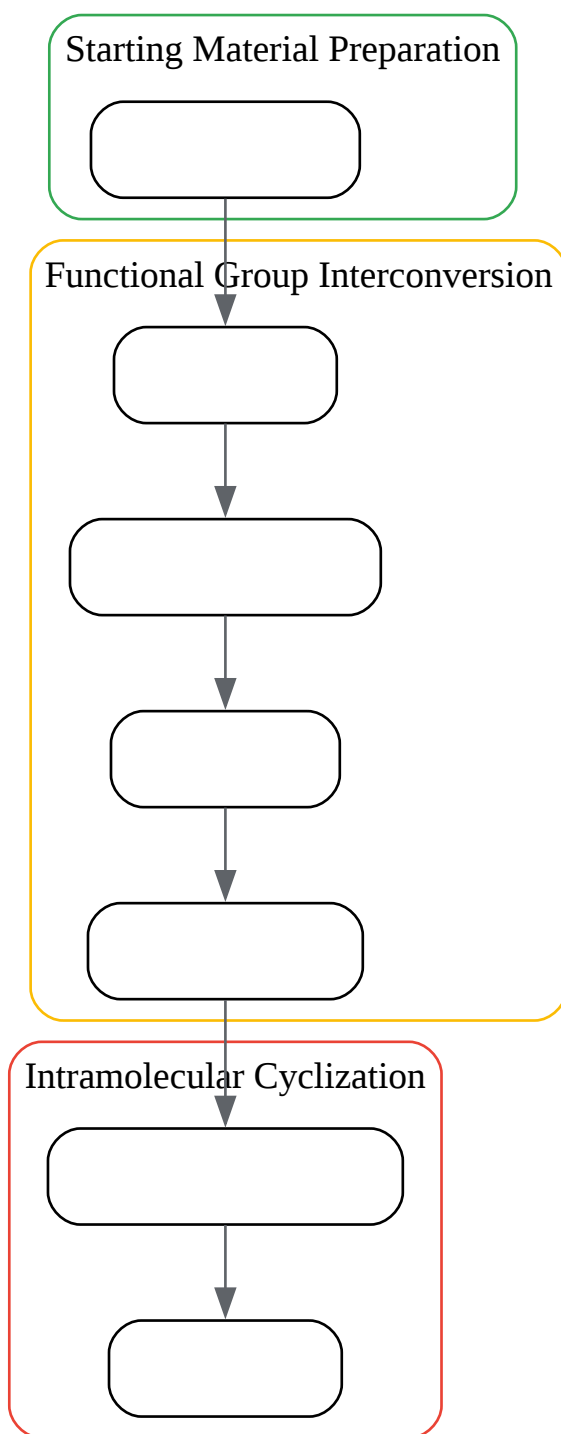
expected to impart distinct chemical reactivity and physical characteristics.

## Synthetic Approach: A Plausible Pathway

While a definitive, optimized synthesis for 3-cyanooxetane is not widely published, a plausible and efficient route can be extrapolated from established methodologies for oxetane synthesis.

[3] A common strategy involves the intramolecular cyclization of a suitably functionalized precursor.

Diagram of a Plausible Synthetic Workflow for 3-Cyanooxetane



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Caption: A proposed synthetic route to 3-cyanooxetane.

Experimental Protocol: Synthesis of 3-Cyanooxetane

- **Tosylation of 3-Chloro-1-propanol:** To a stirred solution of 3-chloro-1-propanol in pyridine at 0 °C, slowly add p-toluenesulfonyl chloride. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with water and extract the product with diethyl ether. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 3-chloropropyl tosylate.
- **Cyanation:** Dissolve the crude 3-chloropropyl tosylate in dimethyl sulfoxide (DMSO) and add sodium cyanide. Heat the mixture to 60 °C and stir for 24 hours. Cool the reaction mixture, pour it into water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated to give 4-chlorobutyronitrile.
- **Intramolecular Cyclization:** To a suspension of sodium hydride in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of 4-chlorobutyronitrile in THF dropwise. Allow the reaction to stir at room temperature for 12 hours. Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with dichloromethane. The combined organic extracts are dried and concentrated. The crude product is then purified by vacuum distillation or column chromatography to afford 3-cyanooxetane.

## Predicted Physical Properties

In the absence of experimental data, the following physical properties are predicted based on the analysis of structurally similar compounds and computational modeling.<sup>[4][5][6]</sup>

Property	Predicted Value	Method of Prediction / Comparison Compound
Molecular Weight	83.08 g/mol	Calculated
Boiling Point	150 - 170 °C	Based on 3-iodooxetane (166 °C) and other substituted oxetanes.[7]
Melting Point	Not Applicable	Expected to be a liquid at room temperature.
Density	~1.1 g/mL	Based on the density of related oxetane derivatives.
Refractive Index	~1.43 - 1.45	Estimated from values of other small cyclic ethers and nitriles.
Solubility	Miscible in water and common organic solvents	The polar oxetane ring and nitrile group are expected to confer good solubility.[1][2]

## Spectroscopic Characterization

The structural elucidation of 3-cyanooxetane would rely on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted <sup>1</sup>H NMR Data (in CDCl<sub>3</sub>)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~4.9 - 5.1	Triplet (t)	2H	-CH <sub>2</sub> -O- (α-protons)
~4.6 - 4.8	Triplet (t)	2H	-CH <sub>2</sub> -CH(CN)- (α-protons)
~3.8 - 4.0	Quintet (quin)	1H	-CH(CN)- (β-proton)

Predicted  $^{13}\text{C}$  NMR Data (in  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Assignment
~118 - 122	$-\text{C}\equiv\text{N}$
~70 - 75	$-\text{CH}_2-\text{O}-$
~25 - 30	$-\text{CH}(\text{CN})-$

## Experimental Protocol: NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 10-20 mg of purified 3-cyanooxetane in ~0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- **$^1\text{H}$  NMR Acquisition:** Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a spectral width of 12-16 ppm, a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
- **$^{13}\text{C}$  NMR Acquisition:** Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 220-240 ppm) is necessary. Due to the lower natural abundance of  $^{13}\text{C}$ , a larger number of scans (e.g., 1024-4096) and a longer relaxation delay (2-5 seconds) are required for adequate signal-to-noise.
- **Data Processing:** Process the acquired Free Induction Decay (FID) by applying a Fourier transform, followed by phase and baseline correction. Reference the chemical shifts to the TMS signal at 0.00 ppm.

## Infrared (IR) Spectroscopy

## Expected Characteristic IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Functional Group
~2250 - 2230	C≡N stretch (nitrile)
~1150 - 1050	C-O-C stretch (cyclic ether)
~2960 - 2850	C-H stretch (alkane)

#### Experimental Protocol: IR Spectroscopy

- **Sample Preparation:** As 3-cyanooxetane is expected to be a liquid, the spectrum can be obtained using the Attenuated Total Reflectance (ATR) method by placing a drop of the neat liquid on the ATR crystal. Alternatively, a thin film can be prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
- **Data Acquisition:** Record the spectrum on a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm<sup>-1</sup>. A background spectrum of the empty sample holder should be recorded and subtracted from the sample spectrum.

## Mass Spectrometry (MS)

#### Predicted Mass Spectrum (Electron Ionization - EI)

- **Molecular Ion (M<sup>+</sup>•):** A peak at m/z = 83, corresponding to the molecular weight of 3-cyanooxetane.
- **Key Fragmentation Peaks:** Expect to see fragments corresponding to the loss of HCN (m/z = 56), and cleavage of the oxetane ring.

#### Experimental Protocol: Mass Spectrometry

- **Sample Introduction:** Introduce a dilute solution of 3-cyanooxetane in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
- **Ionization:** Utilize Electron Ionization (EI) at a standard energy of 70 eV.

- Mass Analysis: Scan a mass range of  $m/z$  10 to 150 to detect the molecular ion and key fragment ions.

## Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 3-cyanooxetane is not widely available, general precautions for handling nitriles and cyclic ethers should be strictly followed.

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.<sup>[1][8][9][10]</sup>
- Handling: Work in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.<sup>[1][8]</sup> Nitriles can be toxic and may release hydrogen cyanide upon hydrolysis or combustion.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.<sup>[1][9]</sup>

## Conclusion

3-Cyanooxetane represents a molecule of significant interest for its potential applications in medicinal chemistry and materials science. This guide provides a comprehensive, albeit predictive, overview of its core physical properties. The detailed experimental protocols offer a clear framework for researchers to empirically validate and expand upon the data presented here. As research into this and other novel oxetane derivatives continues, a more complete and experimentally verified understanding of their physicochemical landscape will undoubtedly emerge, paving the way for their rational application in the development of next-generation technologies and therapeutics.

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